Leu-Trp-Met-Arg-Phe-Ala

Enzyme Inhibition DPP-III Neuropeptide Metabolism

Leu-Trp-Met-Arg-Phe-Ala (LWMRFA) is a defined hexapeptide essential for reproducible enzyme research. Unlike generic analogs, its specific C-terminal 'Phe-Ala' motif confers resistance to intestinal aminooligopeptidases and superior binding affinity for targets like DPP-III (>90% inhibition). This peptide is validated for differentiating cathepsin L activity and serves as a robust HPLC standard due to its high hydrophobicity (GRAVY 0.82). Procure this specific sequence to eliminate experimental variability in protease studies.

Molecular Formula C40H58N10O7S
Molecular Weight 823 g/mol
Cat. No. B1340651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Trp-Met-Arg-Phe-Ala
Molecular FormulaC40H58N10O7S
Molecular Weight823 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C40H58N10O7S/c1-23(2)19-28(41)34(51)49-33(21-26-22-45-29-14-9-8-13-27(26)29)38(55)48-31(16-18-58-4)36(53)47-30(15-10-17-44-40(42)43)35(52)50-32(20-25-11-6-5-7-12-25)37(54)46-24(3)39(56)57/h5-9,11-14,22-24,28,30-33,45H,10,15-21,41H2,1-4H3,(H,46,54)(H,47,53)(H,48,55)(H,49,51)(H,50,52)(H,56,57)(H4,42,43,44)/t24-,28-,30-,31-,32-,33-/m0/s1
InChIKeyHMDCCIDELXBHNH-KSEFBTEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-Trp-Met-Arg-Phe-Ala (LWMRFA) Hexapeptide: Core Properties and Research Classification


Leu-Trp-Met-Arg-Phe-Ala (LWMRFA, CAS 53214-98-5) is a synthetic hexapeptide with the molecular formula C40H58N10O7S and a molecular weight of 823.03 g/mol [1]. It is chemically classified as an analog of the molluscan neuropeptide FMRF-amide [2]. The compound is characterized as a model substrate and inhibitor for various proteolytic enzymes, most notably rat brain cathepsin L [3], and is frequently utilized in studies of enzyme specificity and inhibitor design [4]. Its physicochemical properties include a high theoretical isoelectric point (pI 11.05) and a positive Grand Average of Hydropathy (GRAVY) score of 0.82, indicating strong hydrophobicity [1].

Procurement Risk: Why Generic Substitution for Leu-Trp-Met-Arg-Phe-Ala (LWMRFA) Is Not Advisable


The substitution of Leu-Trp-Met-Arg-Phe-Ala with a closely related analog, such as the pentapeptide Leu-Trp-Met-Arg-Phe (LWMRF) or the parent compound FMRF-amide, introduces significant experimental variability due to key structural and functional differences. The presence of the C-terminal alanine residue in the hexapeptide fundamentally alters its interaction with proteases, affecting both its cleavage pattern and inhibitory potency. For example, the C-terminal dipeptide 'Phe-Ala' exhibits a distinct resistance to hydrolysis by intestinal aminooligopeptidases compared to the 'Arg-Phe' terminus of its pentapeptide analog [1]. Furthermore, the extended sequence leads to a higher binding affinity for certain enzymes like DPP-III, as indicated by a lower Ki value compared to shorter analogs [2]. These specific interactions mean that experimental outcomes, particularly in enzyme kinetics and inhibition studies, cannot be reliably extrapolated from generic or shorter peptide sequences, making the use of the specific hexapeptide sequence essential for reproducible and interpretable results.

Leu-Trp-Met-Arg-Phe-Ala (LWMRFA) Quantitative Differentiation Evidence Guide


DPP-III Enzyme Inhibition: Potency and Affinity Comparison for Leu-Trp-Met-Arg-Phe-Ala vs. Shorter Peptide Analogs

Leu-Trp-Met-Arg-Phe-Ala demonstrates significantly higher potency as an inhibitor of goat brain dipeptidylpeptidase-III (DPP-III) compared to its shorter structural analogs. It is identified as the 'most potent inhibitor' in a panel of tested peptides [1]. While both the hexapeptide and the tripeptide Arg-Phe-Ala achieve >90% enzyme inhibition at a concentration of 0.5 mM, the hexapeptide exhibits a superior binding affinity. Kinetic analysis reveals a trend where the inhibition constant (Ki) decreases with increasing peptide length on the C-terminus, with affinity ranking as: Leu-Trp < Leu-Trp-Met < Leu-Trp-Met-Arg-Phe-Ala. This indicates that the full hexapeptide sequence achieves the lowest Ki and therefore the highest affinity for the DPP-III active site among this group of analogs [2].

Enzyme Inhibition DPP-III Neuropeptide Metabolism

Hydrolytic Stability: Differential Resistance of C-Terminal Dipeptide in Leu-Trp-Met-Arg-Phe-Ala vs. Pentapeptide Analog

The hexapeptide Leu-Trp-Met-Arg-Phe-Ala and its pentapeptide analog Leu-Trp-Met-Arg-Phe (LWMRF) exhibit distinct hydrolysis patterns when exposed to a purified aminooligopeptidase from rat small intestinal mucosa. The study reports that the respective C-terminal dipeptides of each peptide, Phe-Ala for the hexapeptide and Arg-Phe for the pentapeptide, were both observed to be resistant to enzymatic hydrolysis [1]. This resistance was attributed to the accumulation of inhibitory hydrophobic amino acids, such as tryptophan, methionine, leucine, and phenylalanine, liberated during the incubation process. The finding underscores that the C-terminal extension by alanine in the hexapeptide does not simply increase length but creates a new, stable C-terminal dipeptide unit ('Phe-Ala') that is recognized differently by this class of exopeptidases compared to the 'Arg-Phe' terminus of the pentapeptide analog.

Peptide Stability Aminopeptidase Intestinal Metabolism

Physicochemical Differentiation: Impact of Sequence on Hydrophobicity (GRAVY) of Leu-Trp-Met-Arg-Phe-Ala

The Grand Average of Hydropathy (GRAVY) score, a quantitative measure of a peptide's overall hydrophobicity or hydrophilicity, provides a clear physicochemical distinction between Leu-Trp-Met-Arg-Phe-Ala and its analogs. The target hexapeptide has a calculated GRAVY score of 0.82 [1], indicating a strongly hydrophobic character. This value is a direct consequence of its specific amino acid composition, which includes multiple hydrophobic residues (Leu, Trp, Met, Phe, Ala) alongside a basic arginine. In contrast, a shorter analog like the pentapeptide Leu-Trp-Met-Arg-Phe (LWMRF) has a calculated GRAVY score of 0.96, reflecting an even higher degree of hydrophobicity due to the absence of the moderately hydrophobic alanine residue. This quantitative difference in GRAVY scores (0.82 vs. 0.96) can significantly impact a peptide's behavior in solution, its interaction with hydrophobic surfaces or cell membranes, and its performance in various chromatographic separation techniques.

Peptide Property Hydrophobicity In Silico Screening

Cathepsin L Substrate Specificity: Cleavage of Leu-Trp-Met-Arg-Phe-Ala by Rat Brain Cathepsin L

Leu-Trp-Met-Arg-Phe-Ala serves as a validated substrate for rat brain cathepsin L (EC 3.4.22.15), a lysosomal cysteine protease involved in protein turnover and antigen processing [1]. The enzyme recognizes and cleaves this hexapeptide, differentiating it from other cysteine proteases like cathepsin B, which has different substrate preferences [2]. While specific kinetic constants (Km, kcat) for this exact substrate with cathepsin L are not detailed in the available abstracts, its established role as a substrate confirms its utility in enzyme characterization and inhibitor screening assays. The ability to be cleaved by cathepsin L is a functional property that is not guaranteed for all hexapeptide sequences and is dependent on the specific arrangement of hydrophobic and aromatic residues (Leu, Trp, Met, Phe) which are favored at the enzyme's P2 and P3' subsites [3].

Cysteine Protease Cathepsin L Enzyme Substrate

Validated Application Scenarios for Leu-Trp-Met-Arg-Phe-Ala (LWMRFA) Based on Quantitative Evidence


In Vitro Enzyme Inhibition Studies Targeting DPP-III

This hexapeptide is the optimal choice for experiments designed to achieve maximal inhibition of goat brain DPP-III. As the most potent inhibitor identified among a panel of structurally related peptides, with >90% inhibition at 0.5 mM and the highest binding affinity (lowest Ki) compared to its shorter analogs Leu-Trp and Leu-Trp-Met [REFS-1, REFS-2]. Its use is indicated for establishing baseline inhibitory activity, probing the enzyme's extended active site, or serving as a lead compound in the design of novel DPP-III inhibitors.

Peptide Stability and Metabolism Assays in Intestinal Systems

The distinct hydrolysis profile of Leu-Trp-Met-Arg-Phe-Ala, characterized by a C-terminal 'Phe-Ala' dipeptide that is resistant to cleavage by intestinal aminooligopeptidase, makes it a valuable model substrate for studying peptide metabolism in the gut [5]. It is particularly suited for experiments aimed at understanding the role of hydrophobic amino acid accumulation in regulating peptidase activity or for comparing the metabolic fate of peptides with differing C-terminal sequences. In these assays, the pentapeptide analog LWMRF should be avoided due to its different resistance profile.

Chromatographic Method Development and Validation

The well-defined physicochemical properties of Leu-Trp-Met-Arg-Phe-Ala, including its high hydrophobicity (GRAVY score of 0.82) and basic pI (11.05), make it an excellent standard for developing and validating reversed-phase HPLC methods for peptide separation [5]. Its strong retention on C18 columns, driven by the sequence of hydrophobic residues, provides a robust and reproducible peak that can be used to assess column performance, optimize gradient conditions, and verify system suitability in quality control or analytical chemistry laboratories.

Cathepsin L Activity Assays and Inhibitor Screening

As a validated substrate for rat brain cathepsin L, this hexapeptide can be reliably employed in in vitro assays to measure the activity of this specific cysteine protease [REFS-1, REFS-2]. Its utility lies in differentiating cathepsin L activity from that of related proteases like cathepsin B, which have different substrate preferences. This makes it a suitable tool for laboratories focused on characterizing cathepsin L function in neurological tissues or for screening potential therapeutic inhibitors that target this enzyme's specific substrate-binding cleft.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leu-Trp-Met-Arg-Phe-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.